2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Thienodiazepine synthesis Intermediate reactivity Functional group differentiation

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50509-09-6) is a thiophene-derived 2-aminoacetamide with molecular formula C₁₅H₁₅ClN₂O₂S and molecular weight 322.81 g/mol, classified within the thienodiazepine intermediate family. It bears a 2-chlorobenzoyl group at position 3 and an ethyl substituent at position 5 of the thiophene ring, with a terminal 2-aminoacetamide side chain at position 2 that distinguishes it from its chloroacetamide analog.

Molecular Formula C15H15ClN2O2S
Molecular Weight 322.8 g/mol
CAS No. 50509-09-6
Cat. No. B116838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide
CAS50509-09-6
Synonyms2-(Aminoacetamido)-3-(o-chlorobenzoyl)-5-ethylthiophene
Molecular FormulaC15H15ClN2O2S
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(S1)NC(=O)CN)C(=O)C2=CC=CC=C2Cl
InChIInChI=1S/C15H15ClN2O2S/c1-2-9-7-11(15(21-9)18-13(19)8-17)14(20)10-5-3-4-6-12(10)16/h3-7H,2,8,17H2,1H3,(H,18,19)
InChIKeyIZDCQDAHLOWCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50509-09-6): Procurement-Relevant Identity, Class, and Core Specifications


2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50509-09-6) is a thiophene-derived 2-aminoacetamide with molecular formula C₁₅H₁₅ClN₂O₂S and molecular weight 322.81 g/mol, classified within the thienodiazepine intermediate family [1]. It bears a 2-chlorobenzoyl group at position 3 and an ethyl substituent at position 5 of the thiophene ring, with a terminal 2-aminoacetamide side chain at position 2 that distinguishes it from its chloroacetamide analog . The compound is a crystalline solid (light brown to orange, mp 142–144 °C) with slight solubility in DMSO and methanol, and very low aqueous solubility (0.016 g/L at 25 °C) . Its primary documented roles are as a key penultimate intermediate in the synthesis of both etizolam and clotiazepam, and as Clotiazepam Impurity 1, supplied with regulatory-compliant characterization data for analytical method development and ANDA submissions [2].

Why 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide Cannot Be Replaced by In-Class Analogs in Regulated Synthesis


Within the 2-(acylamino)-3-(2-chlorobenzoyl)-5-ethylthiophene family, the terminal substituent on the acetamide side chain is the decisive differentiator for synthetic pathway selection and regulatory acceptance. The target compound carries a free –NH₂ terminus (MW 322.81), whereas its closest structural analog, 2-chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50508-89-9, MW 342.24), bears a –Cl terminus that necessitates different downstream chemistry [1]. The free amino group enables direct acetylation/cyclization to form the triazole ring of etizolam, whereas the chloroacetyl analog requires a halogen displacement step that introduces additional impurity risk and yield loss [2]. Furthermore, the target compound is listed as Clotiazepam Impurity 1 with full regulatory-compliant characterization; the chloro analog lacks this specific pharmacopoeial designation, meaning that substitution in an ANDA or QC context is scientifically and regulatorily indefensible without complete revalidation [3]. Physicochemical differences—including a 19.43 g/mol molecular weight delta, altered hydrogen-bond donor count (2 vs. 0), divergent storage requirements (4 °C vs. 2–8 °C), and distinct crystalline packing motifs confirmed by X-ray diffraction—further preclude simple interchange [1].

Quantitative Differentiation Evidence for 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide Against Its Closest Analogs


Terminal Functional Group Identity: Free –NH₂ vs. –Cl Determines Synthetic Pathway Access and Reactivity

The target compound (CAS 50509-09-6) possesses a terminal primary amine (–NH₂) on the acetamide side chain, whereas its closest structural analog 2-chloro-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50508-89-9) carries a terminal –Cl. This single-atom difference produces a molecular weight shift from 322.81 to 342.24 g/mol (Δ = 19.43 g/mol) and a formula change from C₁₅H₁₅ClN₂O₂S to C₁₅H₁₃Cl₂NO₂S, eliminating one nitrogen and adding one chlorine [1]. The free –NH₂ terminus of the target compound serves as the nucleophilic handle for acetylation and subsequent cyclization to form the 1,2,4-triazole ring of etizolam, as demonstrated in the improved four-step synthesis achieving a 56.4% total yield [2]. The chloroacetyl analog, by contrast, requires an additional halogen displacement or reduction step prior to cyclization, introducing process complexity and impurity risk. The hydrogen-bond donor count also differs: the target compound provides 2 H-bond donors from the –NH₂ and amide –NH– groups, directly contributing to the intramolecular N—H⋯O S(6) ring motif and intermolecular N—H⋯O chain formation confirmed by single-crystal X-ray diffraction, whereas the chloro analog lacks the terminal amine H-bond donor entirely [1].

Thienodiazepine synthesis Intermediate reactivity Functional group differentiation

Crystal Structure and Hydrogen-Bonding Architecture: Definitive Identity Verification via Single-Crystal X-Ray Diffraction

The target compound has been unambiguously characterized by single-crystal X-ray diffraction, providing a definitive structural fingerprint that no closely related analog can match without independent crystallographic determination. Key crystallographic parameters include: the 2-aminoacetamide N—C(=O)—C—N unit is approximately planar with an r.m.s. deviation of 0.020 (4) Å; the central thiophene ring makes dihedral angles of 7.84 (11)° with the 2-aminoacetamide unit and 88.11 (11)° with the 2-chlorophenyl ring; an intramolecular N—H⋯O hydrogen bond generates an S(6) ring motif; and molecules are linked into chains along the c-axis by intermolecular N—H⋯O and weak C—H⋯O interactions [1]. In contrast, the structurally related N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides reported by Sagar et al. (2018) exhibit varying degrees of molecular disorder (occupancy ratios from 0.7006/0.2994 to fully ordered), and their supramolecular aggregation patterns differ—ranging from zero-dimensional dimers to two-dimensional sheets—depending on the aryl substituent, demonstrating that even minor structural modifications profoundly alter solid-state packing [2]. The chloro analog (CAS 50508-89-9) lacks a published crystal structure, meaning its solid-state identity cannot be verified to the same level of rigor.

Crystallography Solid-state characterization Structural identity verification

Dual-API Intermediate Utility: The Only 2-Aminoacetamide That Serves Both Etizolam and Clotiazepam Synthesis Pathways

The target compound is uniquely positioned as the penultimate intermediate for two distinct thienodiazepine APIs: etizolam (a thienotriazolodiazepine hypnotic/anxiolytic) and clotiazepam (a thienodiazepine anxiolytic). For etizolam, the improved synthesis reported by Yong-mao et al. (2014) proceeds from 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6) via the target aminoacetamide intermediate (compound III) through acetylation and cyclization with urotropin in ethanol, achieving a total four-step yield of 56.4% [1]. For clotiazepam, the target compound is used directly in the preparation of clotiazepam and its derivatives . The des-acetamide precursor (CAS 50508-60-6, MW 265.76, C₁₃H₁₂ClNOS) lacks the acetamide side chain entirely and requires a separate acylation step before cyclization can occur, adding process complexity. The chloro analog (CAS 50508-89-9) is documented primarily for clotiazepam-related applications and is not reported as an etizolam intermediate in the peer-reviewed synthetic literature. This dual-pathway capability is not shared by any single in-class analog.

Pharmaceutical intermediate Dual-API synthesis Thienodiazepine manufacturing

Regulatory Reference Standard Designation: Clotiazepam Impurity 1 with Full Pharmacopoeial-Equivalent Characterization

The target compound is formally designated as Clotiazepam Impurity 1 and is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP equivalent standards available on feasibility) [1]. It is explicitly validated for use in analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production quality monitoring of clotiazepam [1]. No equivalent regulatory reference standard designation exists for the chloro analog (CAS 50508-89-9) or the des-ethyl analog (CAS 36811-56-0). The compound is also available as an analytical reference standard with batch-specific Certificates of Analysis including NMR, HPLC, and GC data from suppliers such as Bidepharm . Commercial purity grades span 95%, 97%, 98%, and 99.5%, with the highest grade (99.5%) specifically marketed for etizolam intermediate use .

Reference standard Impurity profiling ANDA regulatory compliance

Physicochemical Property Suite: Solubility, Lipophilicity, and Thermal Behavior Differentiated from Precursor and Chloro Analog

The target compound exhibits a distinct physicochemical profile relative to its closest in-class analogs. The experimentally determined melting point is 142–144 °C (or 149–151 °C after ethanol recrystallization), providing a sharp thermal identity marker . Aqueous solubility is extremely low at 0.016 g/L (25 °C), and the compound is only slightly soluble in DMSO and methanol . The LogP ranges from 3.09 to 3.87 (calculated by different methods), and the topological polar surface area (TPSA) is 72.19 Ų with 2 hydrogen-bond donors and 4 acceptors . By comparison, the des-acetamide precursor (CAS 50508-60-6, MW 265.76) has different solubility characteristics—soluble in DMF (10 mg/mL), DMSO (5 mg/mL), and ethanol (10 mg/mL) but insoluble in PBS (pH 7.2)—and a notably different molecular weight (Δ = 57.05 g/mol) . The chloro analog (CAS 50508-89-9) has a higher boiling point (559.8±50.0 °C at 760 mmHg), different storage requirements (2–8 °C vs. 4 °C for the target), and lacks a published melting point, limiting its identity verification options . The target compound is stored at 4 °C, protected from light, under inert atmosphere, whereas the chloro analog requires 2–8 °C .

Preformulation Physicochemical profiling Solid-state properties

Procurement-Anchored Application Scenarios for 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide (CAS 50509-09-6)


Scenario 1: Etizolam API Manufacturing — Penultimate Intermediate for the Acetylation/Cyclization Route

In the improved etizolam synthesis validated by Yong-mao et al. (2014), the target compound serves as compound III—the direct precursor to etizolam (compound V) via sulfuration and cyclization, achieving a total four-step yield of 56.4% [1]. The free –NH₂ terminus is essential for the acetylation step that installs the triazole ring; the chloro analog (CAS 50508-89-9) cannot enter this pathway without prior halogen displacement. Procurement of the target compound at ≥99% purity (available from commercial suppliers) minimizes side-product formation during cyclization and directly supports yield optimization . The published crystal structure [2] further enables in-process crystallographic identity verification, a capability unavailable for any analog lacking a deposited CIF.

Scenario 2: Clotiazepam ANDA Filing and Commercial QC — Regulatory Impurity Reference Standard

As Clotiazepam Impurity 1, the target compound is the only in-class analog with formal regulatory reference standard status, supplied with detailed characterization data compliant with ANDA, AMV, and QC guidelines [3]. For a generic pharmaceutical manufacturer preparing a clotiazepam ANDA, this compound is irreplaceable for system suitability testing, relative response factor determination, and impurity limit validation. The chloro analog lacks this designation, and any attempt to substitute it would require full recharacterization and regulatory justification. The availability of USP/EP-traceable standards upon request further cements its procurement priority in regulated environments [3].

Scenario 3: Dual-API CDMO Workflow — Single Intermediate for Both Etizolam and Clotiazepam Production Lines

A Contract Development and Manufacturing Organization (CDMO) producing both etizolam and clotiazepam can consolidate its intermediate inventory by procuring the target compound, which is validated for both synthesis pathways [1]. This eliminates the need to stock, qualify, and maintain separate intermediates (e.g., the des-acetamide precursor for etizolam and the chloro analog for clotiazepam). The quantitative benefit includes a single vendor qualification package, one set of QC release specifications (melting point 142–144 °C, purity ≥97%, identity by NMR/HPLC/GC), and unified storage conditions (4 °C, protected from light, inert atmosphere), reducing supply chain complexity and documentation burden .

Scenario 4: Academic and Forensic Chemistry — Definitive Identity Standard for Seized Drug Analysis

The published single-crystal X-ray structure of the target compound (CCDC deposition, Acta Crystallogr E, 2012) provides a definitive identity standard [2]. This is critical in forensic chemistry, where the compound may be encountered as an etizolam synthesis precursor in clandestine laboratory investigations, and in academic research on thienodiazepine chemistry, where unambiguous structural confirmation is required for publication. No analog in this series offers a comparable level of crystallographically verified identity. The compound is also available from Cayman Chemical as part of its forensic drug standard catalog, ensuring chain-of-custody documentation and lot-specific analytical data .

Quote Request

Request a Quote for 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.